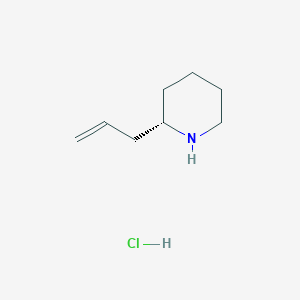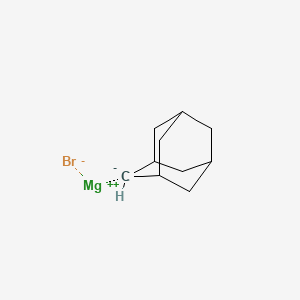
2-(6-Chloropyrazin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyrazin-2-yl)propan-2-ol, also known as chloropyrazinol, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of many other compounds and has been studied extensively for its potential use in drug development. Chloropyrazinol has been used in the synthesis of antibiotics, anti-cancer drugs, and other therapeutic agents. It has also been studied for its potential to act as a prodrug in drug delivery systems.
Mécanisme D'action
The exact mechanism of action of 2-(6-Chloropyrazin-2-yl)propan-2-olnol is not yet fully understood. However, it is known to be an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the body, which can result in increased alertness, improved memory, and increased focus.
Biochemical and Physiological Effects
Chloropyrazinol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the body. It has also been shown to have anti-inflammatory, analgesic, and anti-convulsant effects. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Chloropyrazinol has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high yield, and is stable in a variety of solvents. Additionally, it is non-toxic and has a wide range of applications in scientific research. However, it has some limitations. It is not soluble in water, so it must be dissolved in a polar solvent such as methanol or ethanol. Additionally, it has a relatively low solubility in most organic solvents, so it must be used in high concentrations.
Orientations Futures
The potential applications of 2-(6-Chloropyrazin-2-yl)propan-2-olnol in drug development and other scientific research are far-reaching. Future research should focus on further elucidating the mechanism of action of 2-(6-Chloropyrazin-2-yl)propan-2-olnol and exploring its potential as a prodrug in drug delivery systems. Additionally, further research should be conducted on its potential to act as an anti-inflammatory, analgesic, and anti-convulsant agent. Finally, further research should be conducted on its potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Chloropyrazinol can be synthesized by the reaction of 2-2-(6-Chloropyrazin-2-yl)propan-2-olne and propan-2-ol in the presence of an acid catalyst. The reaction is carried out in a polar solvent such as methanol or ethanol at temperatures of 50-60°C. The reaction is usually complete within 1-2 hours. The yield of the reaction is typically in the range of 70-80%.
Applications De Recherche Scientifique
Chloropyrazinol has been studied extensively for its potential use in drug development. It has been used in the synthesis of antibiotics, anti-cancer drugs, and other therapeutic agents. It has also been studied for its potential to act as a prodrug in drug delivery systems. Additionally, 2-(6-Chloropyrazin-2-yl)propan-2-olnol has been used in the synthesis of other compounds, such as pyrazinamide, a drug used to treat tuberculosis.
Propriétés
IUPAC Name |
2-(6-chloropyrazin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-4-6(8)10-5/h3-4,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKLBRDTBTEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC(=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyrazin-2-YL)propan-2-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)



